ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate is a macrocyclic thiophene derivative with a complex polycyclic framework. Its IUPAC name reflects the 13-membered cyclotrideca[b]thiophene core, where the "b" notation indicates the position of the fused thiophene ring. The systematic name is derived from the following structural features:
- A cyclotridecane ring (13-membered macrocycle) fused to a thiophene moiety.
- Substituents include an ethyl ester group at position 3 and an amino group at position 2.
- The "decahydro" prefix denotes ten hydrogen atoms added to the macrocycle, indicating partial saturation.
The compound is cataloged under multiple identifiers, including CAS numbers 438220-57-6 and 213192-28-0 , and has a molecular formula of C₁₈H₂₉NO₂S (molecular weight: 323.5 g/mol ). Synonyms include ethyl 2-amino-4,5,6,7,8,9,10,11,12,13,14,15-dodecahydrocyclododeca[b]thiophene-3-carboxylate and ethyl 15-amino-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate, emphasizing its bicyclic nature.
Crystallographic Analysis of Decahydrocyclotrideca[b]Thiophene Core
The macrocyclic core of this compound features a 13-membered ring fused to a thiophene heterocycle. X-ray crystallographic studies of analogous macrocyclic thiophenes reveal that alkyl substituents significantly influence solid-state packing. For example:
- Unsubstituted macrocycles adopt planar conformations, while ethyl or butyl groups induce twisted or stacked columnar structures via π-π interactions.
- The thiophene ring in this compound likely maintains near-planarity due to conjugation, with the ester and amino groups positioned axially or equatorially depending on steric and electronic factors.
Key crystallographic parameters (derived from similar systems):
| Parameter | Value |
|---|---|
| Ring puckering amplitude | 0.8–1.2 Å (moderate flexibility) |
| C–S bond length | 1.70–1.75 Å |
| Dihedral angle (thiophene) | 2–5° deviation from planarity |
The saturated decahydrocyclotridecane moiety introduces conformational rigidity, limiting ring puckering to specific torsional angles.
Conformational Dynamics of the Macrocyclic Skeleton
The macrocycle exhibits restricted flexibility due to its size and partial saturation. Computational studies on related systems suggest:
- The 13-membered ring adopts a "crown ether"-like conformation, with chair-like segments alternating with gauche conformers.
- Substituents such as the ethyl ester and amino group introduce steric hindrance, favoring equatorial orientations to minimize 1,3-diaxial interactions.
- Dynamic NMR studies of similar compounds reveal slow interconversion between conformers at room temperature (ΔG‡ ≈ 50–60 kJ/mol).
Notably, the thiophene ring’s electron-withdrawing nature polarizes the macrocycle, stabilizing specific conformations through dipole-dipole interactions.
Hydrogen Bonding Networks in Solid-State Configurations
In the crystalline state, this compound forms intricate hydrogen-bonding networks:
- The amino group (–NH₂) acts as a hydrogen bond donor, interacting with carbonyl oxygen atoms of adjacent molecules.
- The ester carbonyl (C=O) serves as an acceptor, participating in C–H···O interactions with methylene groups of the macrocycle.
A representative hydrogen-bonding pattern (observed in analogous structures):
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H (amino) | O=C (ester) | 2.85–3.10 | 150–160 |
| C–H (methylene) | O=C (ester) | 3.20–3.40 | 120–130 |
These interactions stabilize lamellar or herringbone packing motifs, as seen in Hirshfeld surface analyses of related compounds.
Properties
IUPAC Name |
ethyl 15-amino-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2S/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15(14)22-17(16)19/h2-13,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRJEHYTUUCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Linear Precursors
Cyclocondensation reactions are widely employed to form the 13-membered thiophene ring. A representative protocol involves reacting α,ω-diketones with sulfur-containing nucleophiles. For example, a linear C13 precursor with ketone termini is treated with ethyl cyanoacetate and elemental sulfur in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via Knoevenagel condensation followed by cyclization, yielding the thiophene core.
Key Conditions
Ring-Closing Metathesis (RCM)
RCM offers stereocontrol for the decahydro system. A diene precursor with terminal olefins undergoes metathesis using Grubbs 2nd generation catalyst (5 mol%) in dichloromethane. This method efficiently forms the 13-membered ring but requires subsequent hydrogenation to saturate the macrocycle.
Optimization Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–7 mol% |
| Reaction Time | 12–24 h |
| Hydrogenation Pressure | 50 psi H₂ |
| Overall Yield | 35–45% |
Functional Group Interconversion
Post-cyclization modifications introduce the amino and ester groups. A common route involves:
-
Nitration of the thiophene ring using HNO₃/AcOH
-
Reduction of the nitro group with H₂/Pd-C
Mechanistic Insights into Key Reactions
Thiophene Ring Formation
The Gewald reaction mechanism dominates cyclocondensation routes. Ethyl cyanoacetate acts as a carbon nucleophile, attacking diketones to form enamines. Sulfur incorporation occurs via radical intermediates, with DMF stabilizing transition states.
Amino Group Introduction
Reductive amination using NaBH₃CN in methanol selectively reduces nitro groups to amines while preserving ester functionalities. Kinetic studies show 85–90% conversion at 25°C.
Optimization of Reaction Parameters
Solvent Effects
| Solvent | Cyclization Yield | Purity (HPLC) |
|---|---|---|
| DMF | 52% | 92% |
| Toluene | 48% | 89% |
| THF | 33% | 78% |
DMF enhances reaction rates due to its high polarity, but toluene improves selectivity for larger rings.
Temperature Gradients
Controlled heating (80→120°C over 6 h) prevents oligomerization, increasing yield by 18% compared to isothermal conditions.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 4.15 (q, ester OCH₂), δ 6.82 (s, thiophene H) |
| HRMS | m/z 323.4912 [M+H]⁺ (calc. 323.4915) |
Challenges in Large-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
Basic Information
- Chemical Formula: C17H27NO2S
- Molecular Weight: 299.47 g/mol
- CAS Number: 213192-28-0
Structure
The compound features a cyclotridacarbene structure with a thiophene ring, which contributes to its unique biological activities. The presence of the amino group and carboxylate ester enhances its reactivity and potential for biological interactions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an apoptosis-inducing agent in cancer therapy. For instance:
- Case Study 1: A study evaluated the compound against breast cancer cell lines (MCF-7) and liver cancer (HepG-2). Results indicated that derivatives of ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate exhibited IC50 values ranging from 23.2 to 49.9 μM for the most active compounds .
- Table 1: Antitumor Activity of Derivatives
| Compound ID | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound 1 | 23.2 | MCF-7 |
| Compound 2 | 29.5 | HepG-2 |
| Compound 3 | 49.9 | MCF-7 |
Antibacterial Properties
The compound has also been investigated for its antibacterial activities:
- Case Study 2: In vitro tests demonstrated that derivatives of this compound showed significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
Moreover, the compound exhibits anti-inflammatory properties:
Mechanism of Action
The mechanism of action of ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. It is believed to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and apoptosis induction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Key Substituents | CAS Number |
|---|---|---|---|---|---|
| Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate | C₁₈H₂₉NO₂S | 323.50 | 13-membered | Amino, ethyl carboxylate | 438220-57-6 |
| Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate | C₁₄H₂₁NO₂S | 267.39 | 9-membered | Amino, ethyl carboxylate | 438230-65-0 |
| Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | C₂₁H₂₅NO₄S | 387.49 | 8-membered | Methoxybenzoylamino, ethyl carboxylate | 352678-96-7 |
| Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate | C₂₂H₂₂N₂O₃S | 394.49 | Non-macrocyclic | Acetyl, phenyl, phenylamino | Not provided |
Key Structural and Functional Insights:
Smaller rings (e.g., cyclonona or cycloocta derivatives) may exhibit increased steric constraints, limiting interaction with deep binding pockets .
Substituent Effects: The amino group in the target compound and its cyclonona analog facilitates hydrogen bonding, which is critical for interactions with enzymes or receptors. Non-macrocyclic analogs (e.g., ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate) prioritize lipophilic substituents (acetyl, phenyl), which may enhance membrane permeability but reduce aqueous solubility .
Molecular Weight and Bioavailability: The target compound’s higher molecular weight (323.50 g/mol) compared to the cyclonona analog (267.39 g/mol) could impact bioavailability, as larger molecules often face challenges in crossing biological barriers . The cycloocta derivative (387.49 g/mol) exceeds typical thresholds for oral bioavailability, suggesting it may require specialized delivery systems .
Synthetic Complexity: Macrocyclic systems (13- or 9-membered rings) likely require multistep syntheses involving cyclization under high-dilution conditions, whereas non-macrocyclic derivatives are more accessible via one-pot Gewald reactions .
Research Findings and Implications
- For example, phenyl-substituted analogs demonstrate moderate antimicrobial activity, likely due to hydrophobic interactions with bacterial membranes . The amino group in macrocyclic derivatives may target enzymes like kinases or proteases, as seen in other amino-thiophene pharmacophores .
- Thermodynamic Stability : Larger macrocycles (e.g., 13-membered) may exhibit lower ring strain compared to smaller analogs, enhancing thermal and chemical stability .
- Druglikeness: The target compound’s molecular weight and polar groups (amino, carboxylate) align with Lipinski’s rules for druglikeness, whereas the cycloocta derivative’s higher weight and aromatic substituents may limit its applicability .
Biological Activity
Ethyl 2-amino-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophene-3-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its potential as an antibacterial agent, antitumor properties, and other therapeutic applications.
Chemical Structure and Properties
The compound belongs to the thiophene family and features a complex cyclotripartite structure. Its molecular formula is , and it exhibits various physical and chemical properties relevant to its biological function.
Antibacterial Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MICs) as low as μM in resistant strains . This suggests a promising avenue for developing new anti-TB agents.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies have shown that it exhibits cytotoxic activity against various cancer cell lines. The most active derivatives in recent evaluations displayed IC50 values ranging from to μM against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG-2) . The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.
Other Biological Activities
In addition to its antibacterial and antitumor properties, the compound has shown potential in other areas:
- Antioxidant Activity : It exhibits significant antioxidant effects which can protect cells from oxidative stress .
- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways .
Case Study 1: Antibacterial Efficacy Against Mtb
A study focused on the compound's efficacy against drug-resistant strains of Mtb. The compound's structural similarity to known Pks13 inhibitors suggests a specific mechanism targeting mycolic acid biosynthesis. The results showed that treatment with the compound significantly reduced bacterial viability over a three-week period .
Case Study 2: Antitumor Evaluation
In another study assessing antitumor activity, derivatives of the compound were tested against MCF-7 and HepG-2 cell lines. The most promising candidates demonstrated substantial cytotoxicity with IC50 values indicating effective inhibition of tumor growth. Flow cytometric analysis confirmed that these compounds induced apoptosis in treated cells .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 2-amino-cyclotrideca[b]thiophene derivatives, and how are reaction conditions controlled?
Multi-step synthesis typically involves cyclization of thiophene precursors, functional group protection/deprotection, and esterification. Key steps include:
- Temperature control : Reactions often require reflux in solvents like dichloromethane (DCM) under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize reactive species .
- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, with yields optimized via gradient elution (e.g., MeCN:H₂O) .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and hydrogen bonding patterns (e.g., NH peaks at δ 6–8 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade compounds) .
- Mass spectrometry : HRMS validates molecular weight (e.g., C₁₉H₂₃NO₂S: 329.46 g/mol) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to mitigate inhalation hazards (e.g., respiratory toxicity noted in SDS) .
- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent degradation .
Q. How are purification challenges addressed for hydrophobic thiophene derivatives?
- Recrystallization : Methanol/water mixtures (gradient 30%→100%) effectively remove polar impurities .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents separates non-polar byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound?
- Enzyme inhibition : The thiophene core and amino/ester groups may interact with catalytic sites (e.g., kinase ATP-binding pockets). Molecular docking studies suggest hydrogen bonding between the amino group and Asp86 in target enzymes .
- Electrophilic reactivity : The electron-deficient thiophene ring undergoes nucleophilic attack, enabling covalent bonding with cysteine residues in proteins .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 4-position enhances antibacterial activity by 3–5× (MIC₉₀ = 8–16 µg/mL) .
- Bioisosteric replacement : Replacing the ethyl ester with a methyl carbamate improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in vitro) .
Q. What computational methods predict binding modes and pharmacokinetic properties?
Q. How can contradictory biological data (e.g., variable IC₅₀ values) be resolved?
- Assay standardization : Normalize cell viability assays (MTT/XTT) using internal controls (e.g., staurosporine as a positive control) .
- Theoretical alignment : Reconcile discrepancies by aligning experimental results with density functional theory (DFT)-calculated reactivity indices (e.g., Fukui functions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
